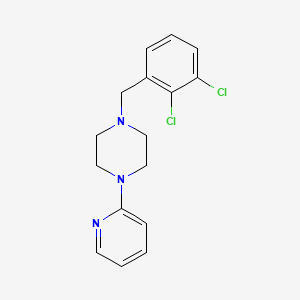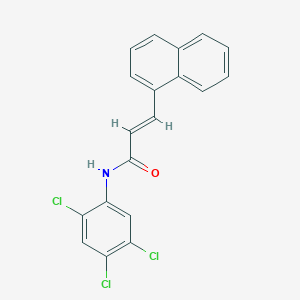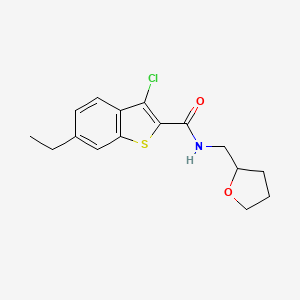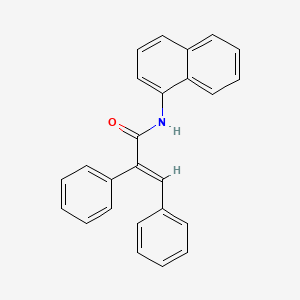
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine, also known as DCPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique chemical structure and various biological activities.
Wirkmechanismus
The mechanism of action of 1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine is complex and involves multiple targets. It has been proposed that this compound acts as a non-selective inhibitor of monoamine oxidase A and B, which leads to an increase in the levels of monoamines, such as dopamine, serotonin, and norepinephrine, in the brain. This compound also exhibits antagonist activity at several receptors, which may contribute to its anxiolytic and sedative effects. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may be responsible for its cognitive-enhancing properties.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anxiolytic, sedative, and cognitive-enhancing properties in animal models. This compound also exhibits antidepressant-like effects and has been proposed as a potential treatment for depression. In addition, this compound has been shown to modulate the immune system and reduce inflammation, which may have therapeutic implications for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine has several advantages as a tool compound for scientific research. It is easy to synthesize and purify, and its chemical structure can be easily modified to generate analogs with different properties. This compound also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological targets. However, this compound also has some limitations for lab experiments. Its non-selective inhibition of monoamine oxidase A and B may lead to unwanted side effects, and its antagonist activity at several receptors may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine. One area of interest is the development of selective inhibitors of monoamine oxidase A and B, which may have fewer side effects than non-selective inhibitors like this compound. Another area of interest is the identification of the specific receptors and enzymes targeted by this compound, which may lead to the development of more selective analogs. Additionally, the therapeutic potential of this compound for various neurological and inflammatory diseases should be further explored.
Synthesemethoden
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine can be synthesized by the reaction of 1-(2,3-dichlorophenyl)piperazine with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced to the final product using a reducing agent. The purity and yield of this compound can be improved by using various purification methods, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been extensively used in scientific research as a tool compound to study the function and regulation of various biological targets. It has been reported to exhibit potent inhibitory activity against several enzymes, such as monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. This compound also shows high affinity for several receptors, including 5-HT1A, 5-HT2A, and α1-adrenoceptors. These properties make this compound a valuable tool for studying the role of these enzymes and receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-14-5-3-4-13(16(14)18)12-20-8-10-21(11-9-20)15-6-1-2-7-19-15/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTFHLYNFVHWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4900222.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900225.png)
![2-({1-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4900232.png)


![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4900241.png)

![ethyl 5-acetyl-4-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4900266.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B4900286.png)